molecular formula C23H44O2 B14753261 Isoamyl oleate CAS No. 627-89-4

Isoamyl oleate

Cat. No.: B14753261
CAS No.: 627-89-4
M. Wt: 352.6 g/mol
InChI Key: PHUSOTFVZQDLMC-QXMHVHEDSA-N
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Description

Isoamyl oleate is an ester formed from isoamyl alcohol and oleic acid. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is known for its emollient properties and is widely used in the cosmetic and personal care industries. This compound is valued for its ability to provide a smooth, non-greasy feel to formulations, making it a popular ingredient in lotions, creams, and other skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl oleate is typically synthesized through an esterification reaction between isoamyl alcohol and oleic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a batch or continuous process. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated, and water is continuously removed to shift the equilibrium towards the ester product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isoamyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isoamyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid, sodium hydroxide), temperature range of 60-80°C.

    Transesterification: Another alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 50-70°C.

Major Products

    Hydrolysis: Isoamyl alcohol and oleic acid.

    Transesterification: A different ester (e.g., methyl oleate, ethyl oleate) and isoamyl alcohol.

Scientific Research Applications

Isoamyl oleate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions. In biology, this compound is studied for its potential as a bio-based lubricant and its biodegradability. In medicine, it is explored for its potential use in drug delivery systems due to its emollient properties and ability to enhance the penetration of active ingredients through the skin.

Mechanism of Action

The mechanism of action of isoamyl oleate primarily involves its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s barrier function. This enhances the skin’s hydration and smoothness. Additionally, this compound can enhance the penetration of other active ingredients in a formulation, making it a valuable component in drug delivery systems.

Comparison with Similar Compounds

Isoamyl oleate is similar to other esters such as isoamyl laurate, isoamyl stearate, and isoamyl palmitate. These compounds share similar emollient properties and are used in cosmetic and personal care products. this compound is unique in its ability to provide a lighter, non-greasy feel compared to some of the other esters. This makes it particularly suitable for formulations where a light, non-greasy texture is desired.

List of Similar Compounds

  • Isoamyl laurate
  • Isoamyl stearate
  • Isoamyl palmitate
  • Methyl oleate
  • Ethyl oleate

Properties

CAS No.

627-89-4

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

3-methylbutyl (Z)-octadec-9-enoate

InChI

InChI=1S/C23H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-

InChI Key

PHUSOTFVZQDLMC-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)C

Origin of Product

United States

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